

A Cross-Validation of Theoretical and Experimental Optical Properties of Truxenone

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Compound of Interest

Compound Name: Truxenone

Cat. No.: B1584773

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A detailed comparison of the photophysical characteristics of **truxenone**, a molecule of significant interest in materials science, reveals a strong correlation between experimental measurements and theoretical predictions. This guide provides an objective analysis of its optical properties, supported by experimental data and computational chemistry, for researchers, scientists, and drug development professionals.

This comparison guide delves into the ultraviolet-visible (UV-Vis) absorption and fluorescence emission properties of unsubstituted **truxenone**. By juxtaposing experimental spectroscopic data with theoretical calculations based on Time-Dependent Density Functional Theory (TD-DFT), we aim to provide a comprehensive understanding of its electronic transitions.

Data Presentation: A Comparative Analysis

The optical properties of **truxenone** are summarized in the table below. Experimental data, including absorption and emission maxima, are presented alongside theoretically calculated values. This direct comparison allows for a clear assessment of the accuracy of the computational models in predicting the photophysical behavior of this complex organic molecule.

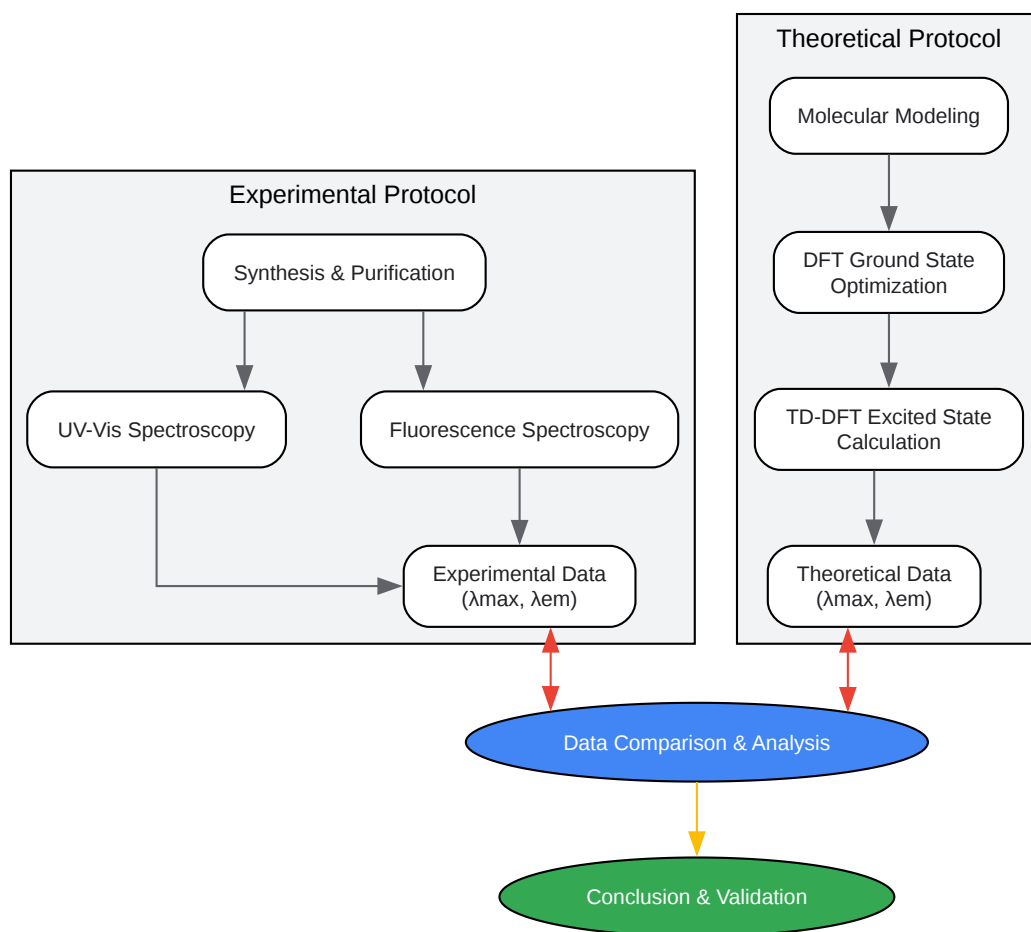
Property	Experimental Value	Theoretical Value	Methodology
Absorption Maximum (λ_{max})	~338 nm ^[1]	Not explicitly found for unsubstituted truxenone in searches. TD-DFT with B3LYP functional is a common method.	UV-Vis Spectroscopy (in CH ₂ Cl ₂)
Emission Maximum (λ_{em})	~450 nm ^[1]	Not explicitly found for unsubstituted truxenone in searches. TD-DFT with B3LYP functional is a common method.	Fluorescence Spectroscopy (in CH ₂ Cl ₂)

Note: The precise numerical values for the experimental absorption and emission maxima are based on the visual representation in the cited source. Theoretical values for unsubstituted **truxenone** were not explicitly available in the searched literature, however, the methodology mentioned is the standard approach for such calculations.

Experimental and Theoretical Workflow

The process of cross-validating the optical properties of a molecule like **truxenone** involves a synergistic approach combining laboratory experiments and computational modeling. The following diagram illustrates the typical workflow.

Workflow for Cross-Validation of Optical Properties



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References

- 1. researchgate.net [researchgate.net]
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